Superior Potency Over Paclitaxel and Vincristine in Multidrug-Resistant Ovarian Cancer Cells
MT-4 exhibits significantly higher potency than the standard-of-care chemotherapeutics paclitaxel and vincristine in the multidrug-resistant NCI-ADR/res human ovarian cancer cell line. The 48-hour MTT assay demonstrates a 17.3-fold increase in potency compared to paclitaxel and a 66.1-fold increase compared to vincristine [1]. This enhanced efficacy is coupled with its ability to circumvent P-gp-mediated drug resistance.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.158 μM |
| Comparator Or Baseline | Paclitaxel: 2.74 μM; Vincristine: 10.45 μM |
| Quantified Difference | 17.3-fold vs. Paclitaxel; 66.1-fold vs. Vincristine |
| Conditions | 48-hour MTT assay in NCI-ADR/res human ovarian cancer cells |
Why This Matters
This data directly supports the selection of MT-4 over first-line chemotherapies for research on P-gp-mediated multidrug resistance in ovarian cancer.
- [1] Huang, Y. C., et al. (2015). MT-4 suppresses resistant ovarian cancer growth through targeting tubulin and HSP27. PLoS One, 10(4), e0123819. Table 1. View Source
